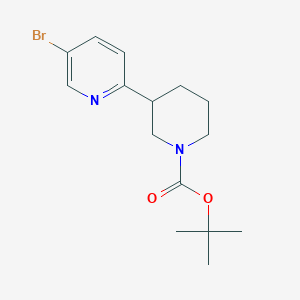![molecular formula C40H63N5O15 B12304241 1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide](/img/structure/B12304241.png)
1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-N-[(1S)-1-[({[4-(hydroxymethyl)phenyl]carbamoyl}methyl)carbamoyl]-2-methylpropyl]-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG8-val-gly-PAB-OH is a cleavable 8-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound features a maleimide group, a hydrophilic PEG spacer, a valine-glycine dipeptide, and a para-aminobenzyl (PAB) group with a free benzylic alcohol. The benzylic alcohol on the PAB can be used to attach reactive groups for conjugation with drug payloads, while the maleimide is used to covalently bind free thiols on the cysteine residues of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG8-val-gly-PAB-OH involves multiple steps, starting with the preparation of the PEG spacer and the incorporation of the valine-glycine dipeptide. The maleimide group is introduced to enable covalent binding to thiol groups, and the PAB group is added to facilitate attachment to drug payloads. The reaction conditions typically involve the use of organic solvents and catalysts to promote the formation of the desired bonds .
Industrial Production Methods
Industrial production of Mal-amido-PEG8-val-gly-PAB-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG8-val-gly-PAB-OH undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups on cysteine residues of proteins.
Cleavage Reactions: The valine-glycine dipeptide is cleaved by cellular proteases, allowing for efficient payload delivery
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds and proteins with cysteine residues. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Cleavage Reactions: Cellular proteases are the primary reagents for cleaving the valine-glycine dipeptide
Major Products Formed
The major products formed from these reactions include the conjugated protein-drug complexes and the cleaved PEG linker fragments .
Scientific Research Applications
Mal-amido-PEG8-val-gly-PAB-OH is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery in biological systems.
Medicine: Integral in the development of targeted cancer therapies.
Industry: Used in the production of bioconjugates for various applications
Mechanism of Action
The mechanism of action of Mal-amido-PEG8-val-gly-PAB-OH involves the covalent binding of the maleimide group to thiol groups on cysteine residues of proteins. The valine-glycine dipeptide is cleaved by cellular proteases, releasing the drug payload. The PAB group facilitates the attachment of the drug payload to the linker, ensuring efficient delivery to the target cells .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG8-Val-Cit-PAB-MMAE: Contains a similar PEG linker and valine-citrulline dipeptide but is conjugated with the microtubule inhibitor MMAE.
Thalidomide-NH-amido-PEG2-C2-NH2 hydrochloride: Features a shorter PEG spacer and different functional groups.
Uniqueness
Mal-amido-PEG8-val-gly-PAB-OH is unique due to its cleavable PEG linker, which allows for efficient drug delivery and release within target cells. The combination of the maleimide group, PEG spacer, valine-glycine dipeptide, and PAB group provides versatility in conjugation and targeted delivery .
Properties
Molecular Formula |
C40H63N5O15 |
|---|---|
Molecular Weight |
854.0 g/mol |
IUPAC Name |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C40H63N5O15/c1-31(2)39(40(52)42-29-36(49)43-33-5-3-32(30-46)4-6-33)44-35(48)10-13-53-15-17-55-19-21-57-23-25-59-27-28-60-26-24-58-22-20-56-18-16-54-14-11-41-34(47)9-12-45-37(50)7-8-38(45)51/h3-8,31,39,46H,9-30H2,1-2H3,(H,41,47)(H,42,52)(H,43,49)(H,44,48) |
InChI Key |
MYSMNFIFBSFPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-Methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B12304166.png)
![(alphaS)-alpha-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol](/img/structure/B12304170.png)
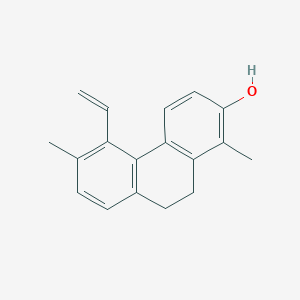
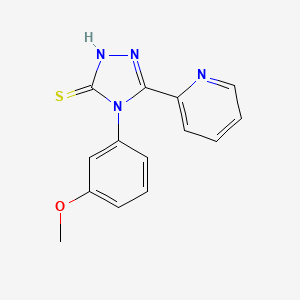

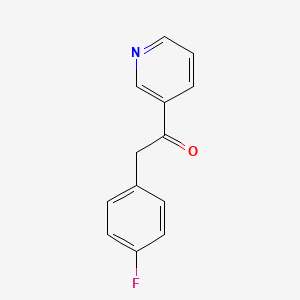
![rac-(3aR,6aR)-6a-(iodomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B12304196.png)
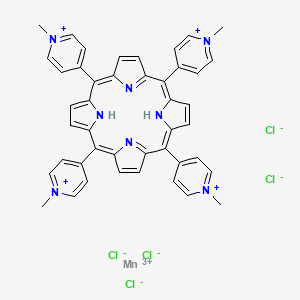
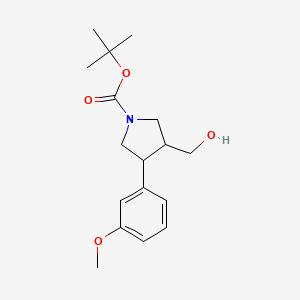

![(2S)-4-Methyl-2-{[(prop-2-EN-1-YL)carbamoyl]amino}pentanoic acid](/img/structure/B12304220.png)
![(E)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B12304226.png)

